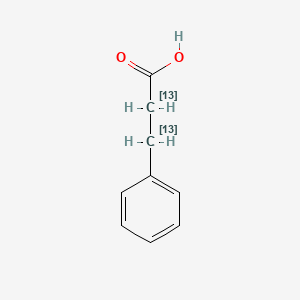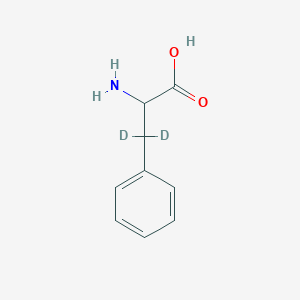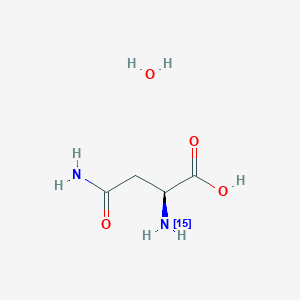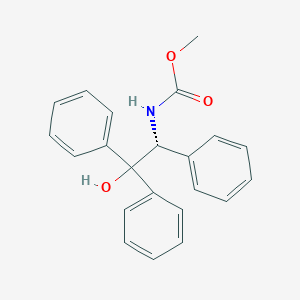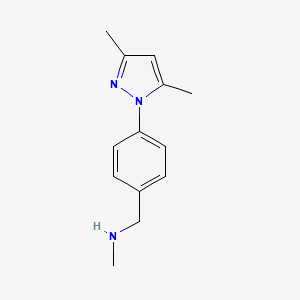
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung hat eine ausgeprägte Antitumoraktivität gegen verschiedene Zelllinien gezeigt, was auf ihr Potenzial in der Krebsforschung und -therapie hinweist .
Katalysatoren
Sensoren
Pharmazeutische Synthese
Ligandsynthese
Die Verbindung ist an der Synthese mehrzähniger Liganden beteiligt, die für die Herstellung komplexer Moleküle für weitere Forschungsanwendungen unerlässlich sind .
Wirkmechanismus
Target of Action
The compound “4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the pharmacological effects of pyrazole derivatives, it can be inferred that the compound may interact with the biochemical pathways related to leishmaniasis and malaria .
Result of Action
Given the pharmacological effects of pyrazole derivatives, it can be inferred that the compound may have potent antileishmanial and antimalarial activities .
Biochemische Analyse
Biochemical Properties
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme crucial for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to alterations in neurotransmission. Additionally, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine may interact with other proteins involved in oxidative stress responses, potentially affecting cellular redox balance .
Cellular Effects
The effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
At the molecular level, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . Additionally, this compound can modulate the activity of other enzymes involved in cellular metabolism and oxidative stress responses. These interactions can lead to changes in gene expression, further influencing cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine can lead to sustained alterations in cellular metabolism and gene expression, potentially resulting in chronic effects on cell function .
Dosage Effects in Animal Models
The effects of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmission and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, it can modulate the activity of enzymes involved in the oxidative stress response, thereby affecting the levels of ROS and other metabolites . These interactions can influence metabolic flux and alter the balance of metabolites within cells .
Transport and Distribution
The transport and distribution of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within cells can determine its effects on cellular processes and overall cell function .
Eigenschaften
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3/h4-8,14H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGUCDIRMDWHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586301 | |
| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937796-07-1 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



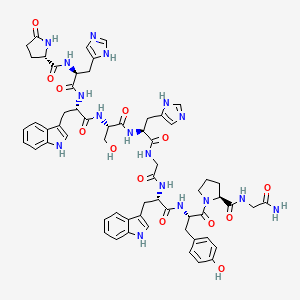

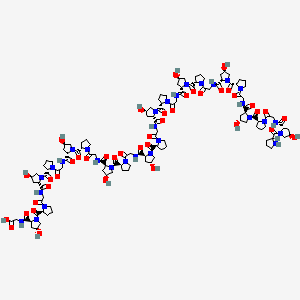
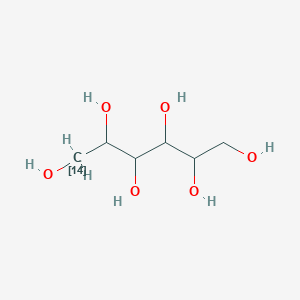
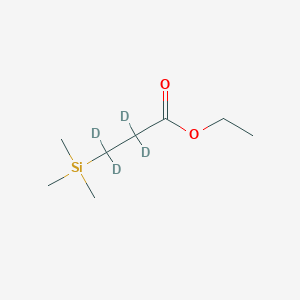

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)
